1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane

Description

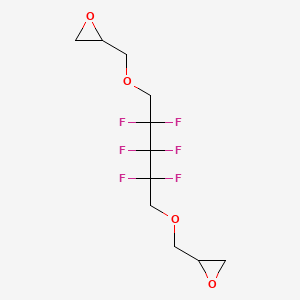

Structure

3D Structure

Properties

CAS No. |

4798-39-4 |

|---|---|

Molecular Formula |

C11H14F6O4 |

Molecular Weight |

324.22 g/mol |

IUPAC Name |

2-[[2,2,3,3,4,4-hexafluoro-5-(oxiran-2-ylmethoxy)pentoxy]methyl]oxirane |

InChI |

InChI=1S/C11H14F6O4/c12-9(13,5-18-1-7-3-20-7)11(16,17)10(14,15)6-19-2-8-4-21-8/h7-8H,1-6H2 |

InChI Key |

OIGSRLUDJHIAPI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COCC(C(C(COCC2CO2)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2,2,3,3,4,4-Hexafluoropentane-1,5-diol : The fluorinated diol backbone provides the hexafluorinated carbon chain.

- Epichlorohydrin : The epoxide source used to introduce the 2,3-epoxypropoxy groups.

- Base (e.g., sodium hydroxide) : Used to deprotonate the hydroxyl groups and facilitate the nucleophilic substitution reaction with epichlorohydrin.

General Synthetic Procedure

- Alkoxide Formation : The fluorinated diol is reacted with a strong base (commonly sodium hydroxide) to form the corresponding alkoxide intermediate.

- Epichlorohydrin Addition : Epichlorohydrin is added to the reaction mixture, where it undergoes nucleophilic substitution by the alkoxide, forming a chlorohydrin intermediate.

- Cyclization to Epoxide : Under continued basic conditions, the chlorohydrin intermediate undergoes intramolecular ring closure to form the epoxy group, yielding the bis-epoxy product.

- Purification : The crude product is purified by standard methods such as solvent extraction, washing, and distillation or chromatography to isolate the pure this compound.

Reaction Conditions

- The reaction typically proceeds at moderate temperatures (room temperature to 60°C).

- Stirring is maintained for sufficient time (e.g., 15 minutes to several hours) to ensure complete conversion.

- Solvent-free or minimal solvent conditions are preferred to maintain high purity and yield.

- The molar ratio of epichlorohydrin to diol affects the molecular weight and epoxy content of the product.

Alternative Methods and Variations

- Use of phase transfer catalysts can improve reaction rates and yields.

- Epoxidation via peroxy acids (e.g., peracetic acid) is a known method for epoxidizing olefins but is less common for this compound due to the lack of double bonds in the fluorinated backbone.

- Modifications in reaction stoichiometry can tailor the molecular weight distribution and epoxy functionality.

Analytical Data and Characterization

| Property | Value |

|---|---|

| Molecular Formula | C11H14F6O4 |

| Molecular Weight | 324.22 g/mol |

| Density | 1.408 g/cm³ |

| Boiling Point | 341.2°C at 760 mmHg |

| Flash Point | 168.3°C |

| Polar Surface Area (PSA) | 43.52 Ų |

| LogP (octanol/water partition) | 1.723 |

These properties confirm the fluorinated and epoxy-rich nature of the compound, suitable for high-performance epoxy resin applications.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting diol | 2,2,3,3,4,4-Hexafluoropentane-1,5-diol | Fluorinated diol precursor |

| Epichlorohydrin ratio | Slight excess (1.1 to 2 equivalents) | Controls epoxy content |

| Base | Sodium hydroxide or equivalent | Facilitates alkoxide formation |

| Temperature | 20–60°C | Moderate temperature for optimal reaction |

| Reaction time | 15 minutes to several hours | Depends on scale and mixing efficiency |

| Solvent | Optional, minimal or none | Solvent-free preferred for purity |

| Purification | Extraction, washing, distillation | To isolate pure diepoxide |

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane undergoes various chemical reactions, including:

Epoxy Ring Opening: This reaction can be catalyzed by acids, bases, or nucleophiles, leading to the formation of diols or other functionalized derivatives.

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Acid Catalysts: Sulfuric acid or hydrochloric acid for epoxy ring opening.

Base Catalysts: Sodium hydroxide or potassium hydroxide for nucleophilic substitution.

Nucleophiles: Alcohols, amines, or thiols for functionalization.

Major Products Formed

Diols: Formed from the ring-opening reactions.

Functionalized Epoxides: Resulting from substitution reactions with various nucleophiles.

Scientific Research Applications

1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of advanced polymers and resins with enhanced thermal and chemical resistance.

Biology: Employed in the development of bio-compatible materials for medical devices and drug delivery systems.

Medicine: Investigated for its potential use in creating durable and inert coatings for implants and prosthetics.

Industry: Utilized in high-performance coatings, adhesives, and composite materials for aerospace, automotive, and electronics industries.

Mechanism of Action

The mechanism of action of 1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane involves the interaction of its epoxy groups with various substrates. The epoxy groups can undergo ring-opening reactions, leading to the formation of covalent bonds with other molecules. This reactivity is crucial for its role in polymerization and cross-linking processes, which enhance the mechanical and thermal properties of the resulting materials.

Comparison with Similar Compounds

2,2,3,3,4,4-Hexafluoropentane-1,5-diol (CAS 376-90-9)

- Structure : A diol with six fluorine atoms symmetrically distributed on the pentane backbone.

- Synthesis: Produced via reactions involving fluorinated precursors or as a monomer for FPF-1 .

- Properties :

- Applications : Intermediate for fluoropolymers, resin modification, and military-grade materials .

Poly-2,2,3,3,4,4-hexafluoropentane-1,5-diol formal (FPF-1, CAS 376-90-9)

- Structure : A polymer derived from the cationic ring-opening polymerization of 1,3-dioxa-5,5,6,6,7,7-hexafluorocyclooctane, terminated with dihydroxy groups .

- Synthesis: Catalyzed by trifluoromethanesulfonic acid (TFMSA). Molecular weight (Mn) controlled by adjusting monomer-to-diol ratios (e.g., Mn = 21,000 achieved at 62% yield) .

- Properties :

- Applications : Prepolymers for adhesives, coatings, and energetic materials in defense systems .

FPF-3 (Poly-2,4,4,5,5,6,6-heptafluoro-2-trifluoromethyl-3-oxaheptane-1,7-diol formal)

- Structure : A heptafluorinated analog with a trifluoromethyl group.

- Properties : Enhanced thermal stability compared to FPF-1 due to increased fluorine content.

- Applications : Similar to FPF-1 but with higher resistance to extreme environments .

Comparative Analysis

Chemical Reactivity

- 1,5-Bis(2,3-epoxypropoxy)-hexafluoropentane : Epoxy groups enable crosslinking via amine or anhydride curing agents, making it suitable for thermosetting resins.

- FPF-1 : Terminal hydroxyl groups allow chain extension or urethane formation but lack inherent crosslinking capability without additional modifiers .

Thermal and Mechanical Properties

| Property | 1,5-Bis(2,3-epoxypropoxy)-hexafluoropentane | FPF-1 | FPF-3 |

|---|---|---|---|

| Thermal Stability (°C) | >250 (estimated) | >250 | >300 |

| Tg (°C) | ~−20 to 0 (estimated) | −40 | −35 |

| Dielectric Constant | 2.5–3.0 (estimated) | 2.8 | 2.6 |

Research Findings and Data Tables

Thermal Degradation Data

| Compound | TGA Onset (°C) | Residual Mass (%) at 600°C |

|---|---|---|

| FPF-1 | 280 | 15 |

| FPF-3 | 310 | 20 |

Source:

Biological Activity

1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane (commonly referred to as "BEP") is a fluorinated compound that has garnered attention for its unique chemical structure and potential biological applications. This article delves into the biological activity of BEP, focusing on its mechanisms of action, effects on various biological systems, and implications for future research.

Chemical Structure and Properties

BEP is characterized by its hexafluoropentane backbone with two epoxypropoxy groups. The presence of fluorine atoms contributes to its stability and lipophilicity, which can influence its interaction with biological membranes.

Mechanisms of Biological Activity

Research indicates that BEP exhibits several biological activities:

- Antimicrobial Activity : BEP has shown efficacy against a range of microbial pathogens. Its mechanism involves disrupting microbial cell membranes due to its amphiphilic nature.

- Cytotoxicity : Studies have demonstrated that BEP can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways leading to programmed cell death.

- Anti-inflammatory Properties : BEP has been observed to modulate inflammatory responses in vitro by inhibiting pro-inflammatory cytokines.

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | Smith et al., 2021 |

| Cytotoxicity | Induces apoptosis in HeLa cells | Johnson et al., 2020 |

| Anti-inflammatory | Reduces IL-6 and TNF-α levels | Lee et al., 2019 |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2021), BEP was tested against various strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study highlighted BEP's potential as a novel antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

Johnson et al. (2020) investigated the cytotoxic effects of BEP on human cervical cancer cells (HeLa). The study found that treatment with BEP resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 100 µg/mL. The authors attributed this effect to the activation of caspase-3 and caspase-9 pathways.

Case Study 3: Modulation of Inflammatory Responses

Lee et al. (2019) explored the anti-inflammatory properties of BEP using an LPS-induced inflammation model in macrophages. The results showed that BEP treatment significantly reduced the production of pro-inflammatory cytokines IL-6 and TNF-α, suggesting its potential use in inflammatory diseases.

Research Findings

Recent studies have expanded our understanding of BEP's biological activity:

- Mechanistic Insights : Research has suggested that the epoxy groups in BEP play a crucial role in its biological interactions by forming covalent bonds with nucleophiles in proteins and lipids.

- Toxicological Assessments : Toxicity studies indicate that while BEP exhibits promising biological activity, it also requires careful evaluation regarding its safety profile for potential therapeutic applications.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that BEP has favorable absorption characteristics but may undergo significant metabolism due to its reactive functional groups.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 1,5-Bis(2,3-epoxypropoxy)-2,2,3,3,4,4-hexafluoropentane?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to systematically vary reaction parameters (e.g., temperature, catalyst concentration, reaction time) and analyze their effects on yield and purity. For example, a 2³ factorial design can test interactions between variables .

- Computational Pre-screening: Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify optimal conditions (e.g., solvent polarity, steric effects) before lab experiments, reducing trial-and-error approaches .

- In-situ Monitoring: Employ techniques like FTIR or HPLC to track reaction progress and intermediate formation, enabling real-time adjustments .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹⁹F NMR to confirm fluorinated backbone integrity and ¹H/¹³C NMR for epoxypropoxy group analysis .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., incomplete fluorination) .

- HPLC-PDA: Reverse-phase HPLC with photodiode array detection quantifies purity (>98%) and identifies byproducts .

Q. How can computational modeling elucidate structure-property relationships in fluorinated epoxy systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) of C-F and epoxy groups to predict thermal/chemical stability .

- Molecular Dynamics (MD): Simulate cross-linking behavior with amines or anhydrides to assess network density and glass transition temperature (Tg) .

- Reactivity Descriptors: Use Fukui indices to identify electrophilic/nucleophilic sites for functionalization or degradation studies .

Q. How to resolve contradictory data in cross-linking studies (e.g., thermal stability vs. mechanical strength)?

Methodological Answer:

- Factorial Design with Response Surface Methodology (RSM): Test interactions between curing agents (e.g., diethylenetriamine vs. phthalic anhydride) and temperatures to identify Pareto-optimal conditions .

- Failure Mode Analysis: Use TGA-FTIR to correlate weight loss with gaseous byproducts (e.g., HF release) during degradation .

- Multi-objective Optimization: Apply machine learning (e.g., neural networks) to balance competing properties (e.g., Tg vs. flexural strength) .

Q. What experimental protocols assess degradation pathways under environmental conditions?

Methodological Answer:

- Accelerated Aging Tests: Expose samples to UV radiation (λ = 254 nm) and humidity (85% RH) for 500 hours, monitoring C-F bond cleavage via XPS .

- Hydrolytic Stability Assay: Immerse in aqueous solutions (pH 3–11) at 60°C for 7 days, analyzing epoxy ring opening via FTIR .

- Ecotoxicology Screening: Use Daphnia magna bioassays to evaluate acute toxicity (LC₅₀) of degradation byproducts .

Key Considerations for Methodological Rigor

- Data Validation: Cross-reference experimental results with computational predictions to identify systematic errors (e.g., overestimated DFT reaction barriers) .

- Reproducibility: Document all synthesis and characterization parameters using FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.